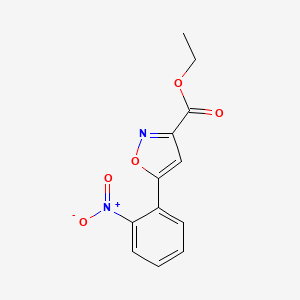

(E)-1-(4-(4-(2-Methylbut-2-en-1-yl)piperazin-1-yl)phenyl)ethanone Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

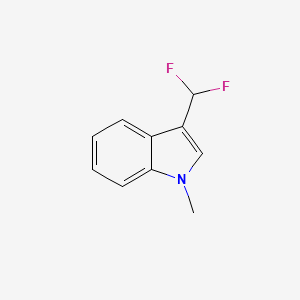

Membrane Traffic Inhibitor, A5 is a cell-permeable piperazinyl compound that specifically blocks clathrin adaptor complex AP-1-dependent traffic between the trans-Golgi network and endosomes in budding yeast. It exhibits minimal effects on other trafficking pathways involving the trans-Golgi network and endosomes . This compound is particularly significant in the study of cellular transport mechanisms and has been used extensively in research to understand the dynamics of intracellular trafficking.

Vorbereitungsmethoden

The synthesis of Membrane Traffic Inhibitor, A5 involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-(4-(4-(E-2-Methyl-2-butenyl)piperazinyl)phenyl)ethanone.

Reaction Conditions: The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production:

Analyse Chemischer Reaktionen

Membrane Traffic Inhibitor, A5 undergoes several types of chemical reactions:

Reduction: Reduction reactions can also occur, particularly involving the piperazinyl group.

Substitution: Substitution reactions are possible, especially at the phenyl ring.

Common Reagents and Conditions: Common reagents include hydrochloric acid for the formation of the hydrochloride salt. .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Membrane Traffic Inhibitor, A5 has a wide range of scientific research applications:

Chemistry: It is used to study the dynamics of intracellular trafficking and the role of clathrin adaptor complexes.

Biology: The compound is employed in cellular biology to investigate the mechanisms of membrane traffic and the effects of inhibiting specific pathways.

Medicine: Research involving Membrane Traffic Inhibitor, A5 contributes to understanding diseases related to cellular transport mechanisms and potential therapeutic targets.

Industry: While its industrial applications are limited, the compound is valuable in research and development settings for studying cellular processes

Wirkmechanismus

Membrane Traffic Inhibitor, A5 exerts its effects by specifically blocking the clathrin adaptor complex AP-1-dependent traffic between the trans-Golgi network and endosomes. This inhibition occurs at a stage after the recruitment of AP-1 to the membrane, as evidenced by enhanced AP-1 perinuclear localization upon treatment with the compound. The molecular targets involved include the clathrin adaptor complex AP-1 and associated proteins .

Vergleich Mit ähnlichen Verbindungen

Membrane Traffic Inhibitor, A5 can be compared with other similar compounds:

Apilimod: Another compound that affects intracellular trafficking but through different mechanisms.

3-AP: A compound with similar applications but distinct chemical properties.

MRT68921 dihydrochloride: Inhibits different pathways but also used in studying cellular transport.

ML-SA1: Another inhibitor with unique properties and applications

Membrane Traffic Inhibitor, A5 stands out due to its specific action on the clathrin adaptor complex AP-1-dependent traffic, making it a valuable tool in research focused on intracellular transport mechanisms.

Eigenschaften

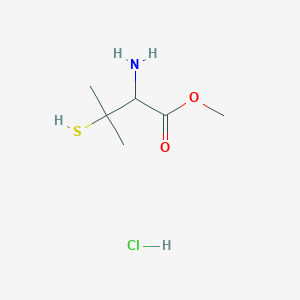

Molekularformel |

C17H25ClN2O |

|---|---|

Molekulargewicht |

308.8 g/mol |

IUPAC-Name |

1-[4-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]phenyl]ethanone;hydrochloride |

InChI |

InChI=1S/C17H24N2O.ClH/c1-4-14(2)13-18-9-11-19(12-10-18)17-7-5-16(6-8-17)15(3)20;/h4-8H,9-13H2,1-3H3;1H/b14-4+; |

InChI-Schlüssel |

JXMXRDRWDJFHHU-BIZGWHPPSA-N |

Isomerische SMILES |

C/C=C(\C)/CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C.Cl |

Kanonische SMILES |

CC=C(C)CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)

![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)

![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)

![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)

![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)